Cas no 1254339-38-2 ((5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone)

(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone structure
1254339-38-2 structure
商品名:(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone
CAS番号:1254339-38-2
MF:C18H16O6
メガワット:328.316045761108
MDL:MFCD30188506
CID:5094805
PubChem ID:66644954

(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone 化学的及び物理的性質

名前と識別子

    • (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone
    • (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone
    • MDL: MFCD30188506
    • インチ: 1S/C18H16O6/c1-21-15-6-10(7-16(22-2)18(15)23-3)17(20)13-9-24-14-5-4-11(19)8-12(13)14/h4-9,19H,1-3H3
    • InChIKey: UPUQTVGALNGZDP-UHFFFAOYSA-N
    • ほほえんだ: C(C1C2=CC(O)=CC=C2OC=1)(C1=CC(OC)=C(OC)C(OC)=C1)=O

計算された属性

  • せいみつぶんしりょう: 328.09468823g/mol
  • どういたいしつりょう: 328.09468823g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB561452-500 mg
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone; .
1254339-38-2
500MG
€172.20 2023-04-13
abcr
AB561452-500mg
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone; .
1254339-38-2
500mg
€173.00 2024-08-02
OTAVAchemicals
12488764-100MG
3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-ol
1254339-38-2 95%
100MG
$100 2023-07-06
OTAVAchemicals
12488764-250MG
3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-ol
1254339-38-2 95%
250MG
$125 2023-07-06
A2B Chem LLC
BA35457-1g
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone
1254339-38-2 >95%
1g
$405.00 2024-04-20
abcr
AB561452-1 g
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone; .
1254339-38-2
1g
€197.30 2023-04-13
A2B Chem LLC
BA35457-500mg
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone
1254339-38-2 >95%
500mg
$384.00 2024-04-20
abcr
AB561452-1g
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone; .
1254339-38-2
1g
€197.00 2024-08-02
OTAVAchemicals
12488764-500MG
3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-ol
1254339-38-2 95%
500MG
$150 2023-07-06
OTAVAchemicals
12488764-1G
3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-ol
1254339-38-2 95%
1G
$188 2023-07-06

(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone 関連文献

(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanoneに関する追加情報

Introduction to (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone and Its Applications in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the realm of medicinal chemistry and drug discovery. Among these, the compound with the CAS number 1254339-38-2 and the product name (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone has garnered significant attention due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known as benzofuran derivatives, which are widely recognized for their diverse pharmacological properties.

The structural framework of (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone consists of a benzofuran core substituted with hydroxyl and methoxy groups, which are known to modulate its interactions with biological targets. The benzofuran moiety is particularly interesting because it is a common scaffold in many natural products and bioactive molecules. The presence of hydroxyl and methoxy groups not only influences the electronic properties of the molecule but also enhances its solubility and bioavailability, making it a promising candidate for further pharmacological exploration.

In recent years, there has been a surge in research focused on identifying novel therapeutic agents derived from natural product-inspired scaffolds. The benzofuran class of compounds has been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone, with its unique substitution pattern, has shown promise in preclinical studies as a potential inhibitor of key enzymes involved in disease pathways.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The hydroxyl group at the 5-position of the benzofuran ring can form hydrogen bonds with polar residues in protein active sites, while the methoxy groups at the 3, 4, and 5 positions provide additional hydrophobic interactions. This dual mode of interaction has been observed to enhance binding affinity and selectivity towards certain enzymes and receptors. For instance, studies have suggested that this compound may inhibit kinases and phosphodiesterases that are overexpressed in cancer cells.

The pharmacokinetic properties of (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone are also worth mentioning. Due to its moderate lipophilicity and good solubility in water, it exhibits favorable pharmacokinetic profiles in vivo. This balance between lipophilicity and solubility is crucial for ensuring adequate absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug efficacy and safety.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone with greater accuracy. Molecular docking studies have revealed that this compound can bind to several protein targets with high affinity. For example, it has been shown to interact with tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are critical for cancer cell proliferation and angiogenesis.

In addition to its potential anticancer applications, (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone has also been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6).

The synthesis of (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yield and purity. However, recent developments in synthetic methodology have made it possible to synthesize this compound more efficiently using catalytic processes or novel reaction conditions.

The role of bioinformatics in drug discovery cannot be overstated. By leveraging large databases of chemical structures and biological activity data, researchers can identify potential lead compounds like (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone that exhibit desired pharmacological properties. Machine learning algorithms have further enhanced this process by predicting the activity of new compounds based on their structural features.

In conclusion,the compound CAS number 1254339-38-2, named as (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone, represents a promising candidate for further exploration in medicinal chemistry。 Its unique structural features, coupled with its favorable pharmacokinetic properties, make it an attractive molecule for developing new therapeutic agents。 As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs。

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